3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry. It is classified as a piperidine derivative, which is a common structure in various pharmacologically active compounds. The compound's molecular formula is , and it has a CAS number of 1185304-10-2, indicating its unique identification in chemical databases.
This compound is categorized under heterocyclic organic compounds, specifically within the piperidine class. Piperidine derivatives are often explored for their biological activities, including analgesic and anti-inflammatory properties. The hydrochloride salt form is commonly utilized to enhance solubility and stability in pharmaceutical formulations .
The synthesis of 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride can be approached through several methods, typically involving the reaction of piperidine with suitable alkylating agents. One common method includes:
The molecular structure of 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride features a piperidine ring substituted with a cyclohexylethoxy group. The structural formula can be represented as follows:
Key data points include:
The compound can undergo various chemical reactions typical for piperidine derivatives, including:
The compound exhibits several notable physical and chemical properties:
Additional analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into functional groups and molecular conformation .
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride has potential applications in various scientific fields:
The stereoselective construction of the piperidine ring significantly influences the physicochemical and binding properties of 3-[(2-cyclohexylethoxy)methyl]piperidine hydrochloride. Three principal methodologies dominate industrial and laboratory synthesis:
Table 1: Comparison of Stereoselective Piperidine Synthesis Methods
Method | Catalyst/Auxiliary | Yield (%) | Stereoselectivity | Key Limitation |
---|---|---|---|---|
Chiral Pool | (–)-Nicotine | 65–78 | >98% ee | Limited substrate scope |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | 85–93 | 92–96% ee | High catalyst cost |
Chiral Auxiliary | Evans Oxazolidinone | 70–82 | >99% de | Multi-step deprotection |
The lipophilic 2-cyclohexylethoxy moiety is introduced via nucleophilic substitution or reductive etherification:
Table 2: Optimization of Etherification Strategies
Method | Conditions | Yield (%) | Impurity Profile |
---|---|---|---|
Nucleophilic Displacement | K₂CO₃, DMF, 80°C, 12 h | 75–80 | 8–12% O-alkylation |
Microwave-Assisted Displacement | NaH, CH₃CN, 150°C, 0.5 h | 85–92 | <2% O-alkylation |
Reductive Etherification | NaBH₃CN, CH₂Cl₂, 0°C, pH 5 | 78–84 | <1% N-alkylation |
PTC Etherification | TBAB, toluene/H₂O, 25°C, 6 h | 80–86 | 2–3% dialkylated byproduct |
Conversion to the hydrochloride salt enhances stability and crystallinity. Critical parameters include:
High lipophilicity (logP ≈ 3.8) complicates purification due to co-eluting non-polar impurities:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1